N-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of a furan ring, a benzodiazole moiety, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced through a nucleophilic substitution reaction, where the benzodiazole intermediate reacts with a phenoxyethyl halide.
Formation of the Furan-2-Carboxamide: The final step involves the coupling of the benzodiazole-phenoxyethyl intermediate with furan-2-carboxylic acid or its derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving benzodiazole derivatives.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety is known to bind to various biological targets, modulating their activity. The phenoxyethyl group may enhance the compound’s ability to penetrate cell membranes, while the furan ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenoxyethyl)-1H-benzimidazole-2-carboxamide: Similar structure but with a benzimidazole moiety instead of benzodiazole.
N-(2-Phenoxyethyl)-1H-indole-2-carboxamide: Contains an indole ring instead of benzodiazole.
N-(2-Phenoxyethyl)-1H-quinoline-2-carboxamide: Features a quinoline ring instead of benzodiazole.
Uniqueness
N-{2-[1-(2-PHENOXYETHYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}FURAN-2-CARBOXAMIDE is unique due to the combination of its benzodiazole moiety, phenoxyethyl group, and furan ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C22H21N3O3 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-[1-(2-phenoxyethyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H21N3O3/c26-22(20-11-6-15-28-20)23-13-12-21-24-18-9-4-5-10-19(18)25(21)14-16-27-17-7-2-1-3-8-17/h1-11,15H,12-14,16H2,(H,23,26) |
InChI Key |
BXAACALGYBKTSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2CCNC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.